Monodemethylcurcumin
Overview
Description
Monodemethylcurcumin (mdmC) is a derivative of curcumin, which is the principal curcuminoid of the popular Indian spice turmeric, a member of the ginger family. Curcumin and its derivatives, including mdmC, have been extensively studied due to their potential therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer activities . Despite the promising pharmacological effects, curcumin and its derivatives face challenges related to bioavailability and stability .
Synthesis Analysis
The synthesis of monodemethylcurcumin has been achieved through a novel strategy that involves the use of borontrifluoride instead of boric oxide. This method is used to protect the active methylene group of acetylacetone during the reaction with aromatic aldehydes . The synthesis process results in the formation of monomethylcurcumin and its isomers when different aromatic aldehydes are used in the condensation reaction. The compounds are characterized by their physical, chemical, and spectral properties, including their difluoroboronites .
Molecular Structure Analysis
The molecular structure of mdmC is closely related to that of curcumin, with the difference being the absence of one methoxy group on the phenyl ring. This structural difference is significant as it influences the compound's ability to interact with metal ions and to exhibit antioxidant properties. The structure-activity relationship indicates that the phenolic and methoxy groups on the benzene rings, along with the 1,3-diketone system, are crucial for the biological activities of curcuminoids .
Chemical Reactions Analysis
Monodemethylcurcumin, like curcumin, exhibits both antioxidant and pro-oxidant effects. The presence of the diketone system allows it to chelate metal ions, which can lead to the generation of reactive oxygen species and subsequent DNA cleavage . The antioxidant activity is assessed by studying the effect of curcuminoids on the cleavage of plasmid DNA by systems generating hydroxyl radicals and singlet oxygen . Curcumin has been found to be more active in these reactions compared to its derivatives, but the derivatives still retain significant activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of mdmC are characterized by various techniques, including melting point determination, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). The difluoroboronites of these compounds exhibit distinct ultraviolet spectra, which are used for their characterization . The stability of these compounds is influenced by the presence of the hydroxyl group, which is involved in quinonoid formation . Despite the lower bioavailability of curcuminoids, their therapeutic efficacy against various human diseases has been documented, and efforts to enhance their bioavailability are ongoing .
Scientific Research Applications
Curcumin Nanoformulations in Medicine
Monodemethylcurcumin, a derivative of curcumin, has garnered interest in the scientific community due to its wide range of therapeutic applications. Curcumin nanoformulations have been extensively researched to enhance its bioavailability and biological activity. These nanoformulations have shown potential in treating various human diseases, including cancer, cardiovascular disease, and neurological disorders, by overcoming curcumin’s inherent limitations such as low solubility and rapid metabolism (Yallapu et al., 2015).
Curcumin's Modulation of Cell Signaling Pathways
Curcumin's ability to modulate multiple cell signaling pathways has been demonstrated in numerous clinical trials. Its therapeutic effects span across various diseases, offering protective roles against hepatic conditions, cardiovascular diseases, and even neurodegenerative disorders by influencing cell signaling molecules like cytokines, enzymes, and transcription factors (Gupta et al., 2012).
Pharmacological Potential of Curcumin
The pharmacological potential of curcumin is vast, with its anti-inflammatory properties being pivotal in treating chronic diseases. Curcumin mediates its effects through the downregulation of inflammatory transcription factors, enzymes, and cytokines, crucial in chronic diseases like cancer and cardiovascular conditions (Aggarwal & Sung, 2009).
Curcumin's Role in Cancer Therapeutics
Monodemethylcurcumin's role in cancer therapy is significant, with its anti-cancer activities stemming from its effect on biological pathways involved in mutagenesis, oncogene expression, and cell cycle regulation. Its potential as an adjuvant in chemotherapies for head and neck cancer, among others, is being explored due to its ability to modulate growth factor receptors and cell adhesion molecules involved in tumor growth and metastasis (Wilken et al., 2011).
Cardiovascular Protective Effects
The cardiovascular protective effects of monodemethylcurcumin are well-documented, with its antioxidant properties playing a role in preventing diabetic cardiovascular complications and its anti-thrombotic, anti-proliferative, and anti-inflammatory effects contributing to the protection against atherosclerosis (Wongcharoen & Phrommintikul, 2009).
Nanocurcumin: Enhanced Therapeutic Applications
Nanocurcumin, an advanced form of curcumin, has been developed to enhance its biological and pharmacological activity. Its superior bioavailability and the potential to overcome curcumin's drawbacks make it a promising candidate for various therapeutic applications, including but not limited to cancer, diabetes, and neurodegenerative diseases (Karthikeyan et al., 2020).
Future Directions
properties
IUPAC Name |
(1E,6E)-1-(3,4-dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)12-15(21)6-2-13-4-8-17(23)19(25)10-13/h2-11,23-25H,12H2,1H3/b6-2+,7-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRFJIZJLZXEJX-YPCIICBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420209 | |
Record name | NSC687844 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Monodemethylcurcumin | |
CAS RN |
149732-51-4 | |
Record name | O-Demethylcurcumin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149732-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monodemethylcurcumin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149732514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC687844 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONODEMETHYLCURCUMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/422O27405E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033877 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.